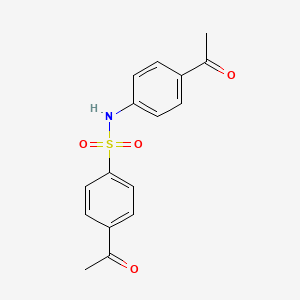

4-acetyl-N-(4-acetylphenyl)benzenesulfonamide

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

4-Acetyl-N-(4-acetylphenyl)benzenesulfonamide (C₁₆H₁₅NO₄S) exhibits a complex molecular architecture dominated by aromatic sulfonamide and acetyl substituents. X-ray crystallographic studies reveal a V-shaped conformation characterized by a dihedral angle of 86.56° between the benzene rings of the sulfonamide and acetylphenyl moieties. Key structural features include:

- Coplanar substituents : The methoxy group (in related derivatives) and acetyl methyl group align closely with their respective aromatic rings, minimizing steric hindrance.

- Hydrogen bonding network : Intramolecular C–H···O interactions form an S(6) ring (a six-membered cyclic motif involving sulfur), while intermolecular N–H···O and C–H···O bonds stabilize the crystal lattice.

- Weak π interactions : C–H···π interactions between aromatic rings contribute to secondary structural stabilization.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | Monoclinic (P2₁/c) | |

| Unit cell parameters | a = 12.8220 Å, b = 8.2709 Å, c = 14.6165 Å | |

| Dihedral angle | 86.56° (benzene rings) | |

| Hydrogen bonds | N–H···O, C–H···O |

Spectroscopic Profiling

FT-IR and FT-Raman Analysis

While direct FT-IR/Raman data for this compound are not explicitly reported, analogous sulfonamides show characteristic bands:

- Sulfonamide group : Strong asymmetric (-SO₂-) stretches at ~1330 cm⁻¹ and symmetric stretches at ~1150 cm⁻¹ .

- Acetyl groups : C=O stretching at ~1680 cm⁻¹ and C–CH₃ bending at ~1360 cm⁻¹ .

- Aromatic rings : C–H bending (out-of-plane) at ~800–900 cm⁻¹ and C=C aromatic stretching at ~1500–1600 cm⁻¹ .

NMR Spectroscopy

Proton and carbon NMR assignments (inferred from related compounds):

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 2.5–2.6 | Acetyl methyl (–COCH₃) |

| ¹H | 7.5–8.0 | Aromatic protons (sulfonamide and acetylphenyl rings) |

| ¹³C | ~170 | Acetyl carbonyl (C=O) |

| ¹³C | ~140–150 | Aromatic carbons |

Computational Chemistry Studies

DFT-Based Molecular Orbital Analysis

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Electronic distribution : Sulfonamide sulfur exhibits partial double-bond character due to d–π backbonding, enhancing bond stability.

- Conformational stability : The V-shaped geometry minimizes steric clashes between acetyl groups, aligning with experimental crystallographic data.

- Hydrogen bonding : Weak interactions (e.g., C–H···O) are critical for crystal packing, as confirmed by energy minimization studies.

Basis Set Dependence

Larger basis sets (e.g., 6-31++G(d,p)) improve accuracy in predicting bond lengths and angles for sulfur-containing systems, particularly for sulfonamide groups.

Properties

IUPAC Name |

4-acetyl-N-(4-acetylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-11(18)13-3-7-15(8-4-13)17-22(20,21)16-9-5-14(6-10-16)12(2)19/h3-10,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELWDPNEHFXQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-acetyl-N-(4-acetylphenyl)benzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 4-acetylaniline under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-acetyl-N-(4-acetylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new sulfonamide derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including 4-acetyl-N-(4-acetylphenyl)benzenesulfonamide, as anticancer agents.

- Mechanism of Action : These compounds often act by inhibiting specific enzymes involved in tumor growth. For instance, they have shown significant inhibition of carbonic anhydrase IX, an enzyme overexpressed in various cancers. The IC50 values for some derivatives range from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating potent activity .

- Cellular Effects : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231, with a remarkable increase in annexin V-FITC positive cells . This suggests that these compounds may trigger programmed cell death in malignant cells.

- Case Study : A study involving the synthesis and evaluation of new benzenesulfonamide derivatives showed promising results in terms of anticancer efficacy and selectivity towards cancerous cells compared to normal cells .

Antimicrobial Properties

The antimicrobial activity of this compound has also been a subject of interest.

- Broad-Spectrum Activity : Research indicates that benzenesulfonamide derivatives exhibit significant antibacterial and antifungal properties. For example, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate to promising activity .

- Biofilm Inhibition : These compounds have also shown potential in inhibiting biofilm formation, which is crucial for treating chronic infections associated with bacterial biofilms .

- Case Study : In a study evaluating the antimicrobial properties of sulfonamide derivatives, certain compounds demonstrated significant activity against both gram-positive and gram-negative bacteria. The results indicated that modifications to the sulfonamide structure could enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of benzenesulfonamides.

- Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings has been correlated with enhanced antibacterial and antifungal activities . This insight allows researchers to design more potent derivatives by strategically modifying substituents.

- Computational Studies : Molecular docking studies have been employed to predict binding interactions between synthesized compounds and target enzymes, providing valuable insights into their mechanisms of action and guiding further modifications for improved efficacy .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-acetylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the acetyl groups can enhance the compound’s binding affinity to target proteins, increasing its efficacy .

Comparison with Similar Compounds

To contextualize the properties and applications of 4-acetyl-N-(4-acetylphenyl)benzenesulfonamide, we compare it with structurally and functionally related sulfonamide derivatives.

Structural and Physicochemical Comparisons

Key Observations :

- Cytotoxicity: Para-nitro derivatives of this compound (e.g., N-{4-[(E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}-benzenesulfonamide) exhibit superior cytotoxicity (IC₅₀ < 20 μM) due to nitro group-induced redox activity .

- Thermal Stability: Compounds with acetyl groups (e.g., 4-acetyl-N-(3-cyanoindol-7-yl)benzenesulfonamide) show higher melting points (~258°C) compared to non-acetylated analogs, suggesting improved crystallinity .

Biological Activity

4-acetyl-N-(4-acetylphenyl)benzenesulfonamide, with the molecular formula C16H15NO4S, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4-acetylbenzenesulfonyl chloride with 4-acetyleniline, typically in the presence of a base such as pyridine or triethylamine. Its structure allows for various interactions within biological systems, making it a candidate for research in medicinal chemistry.

- Molecular Weight : 317.36 g/mol

- Chemical Structure : The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of sulfonamidochalcones have shown broad-spectrum antibacterial activity, with some compounds outperforming standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 4-Acetyl Compound A | Staphylococcus aureus | 15 | |

| 4-Acetyl Compound B | Escherichia coli | 12 | |

| 4-Acetyl Compound C | Klebsiella pneumoniae | 10 |

Anticancer Activity

The compound has also been studied for its anticancer properties. A notable study utilized the MTT assay to evaluate cytotoxicity against various cancer cell lines, including human glioblastoma and prostate cancer cells. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting a promising avenue for further drug development .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 (Colon) | 35.8 | |

| PC-3 (Prostate) | 26.0 | |

| SF-295 (Glioblastoma) | Not reported |

The mechanism by which this compound exerts its biological effects involves enzyme inhibition and receptor interaction. The sulfonamide moiety mimics natural substrates, potentially disrupting metabolic pathways critical to bacterial and cancer cell survival. Additionally, the acetyl groups may enhance binding affinity to target proteins, increasing efficacy.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Study on Anticancer Activity : A study focused on sulfonamidochalcones revealed that compounds with similar structures to this compound showed significant cytotoxicity against liver cancer cells (HEPG2), reinforcing the importance of structural modifications in enhancing biological activity .

- Antimicrobial Efficacy : In another study, azidosulfonamidochalcones derived from similar sulfonamides demonstrated broad-spectrum antimicrobial properties against multiple strains including Staphylococcus aureus and Klebsiella pneumoniae, indicating that modifications to the sulfonamide structure can lead to enhanced activity .

Q & A

Q. What are the established synthetic routes for preparing 4-acetyl-N-(4-acetylphenyl)benzenesulfonamide?

The compound is typically synthesized via a multi-step protocol:

Acylation of sulfonamide precursors : React 4-acetylbenzenesulfonyl chloride with 4-acetylaniline in the presence of pyridine to facilitate nucleophilic substitution.

Purification : Recrystallize the product using ethanol or methanol to achieve high purity (>95%) .

Validation : Confirm the structure via elemental analysis and spectroscopic methods (e.g., H NMR, C NMR, HRMS) .

Q. How is the structural identity of this compound validated experimentally?

Key analytical techniques include:

Q. What preliminary biological activities have been reported for this compound?

In vitro studies highlight:

- Anticancer potential : Cytotoxicity against human cancer cell lines (e.g., IC values in µM range) via apoptosis induction .

- Enzyme inhibition : Activity against serine proteases or kinases due to sulfonamide interactions with catalytic residues .

- Assay protocols : MTT assays for viability and flow cytometry for apoptosis detection are standard .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement .

- Visualization : Mercury software analyzes bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks) .

- Validation : Check for R-factor consistency (<5%) and PLATON/checkCIF reports to identify structural outliers .

Q. What strategies are employed in structure-activity relationship (SAR) studies of this compound?

- Molecular docking : Simulate binding poses with target proteins (e.g., BSA or EGFR) using AutoDock Vina to identify critical interactions (e.g., sulfonamide oxygen with Arg/Lys residues) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivative design .

- In vitro validation : Test synthesized analogs in dose-response assays to refine SAR hypotheses .

Q. How can conflicting biological efficacy data across studies be addressed?

- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Dose optimization : Perform IC titrations under varying pH or temperature to assess robustness.

- Computational modeling : Compare binding affinities across homologs to identify confounding structural factors .

Q. What reaction optimization methods improve synthetic yields of this compound?

Q. How can computational tools predict the compound’s pharmacokinetic properties?

- ADME profiling : SwissADME predicts logP (lipophilicity) and bioavailability radar plots .

- Toxicity screening : ProTox-II assesses hepatotoxicity risks via structural alerts (e.g., sulfonamide hypersensitivity) .

- Metabolism simulation : CYP450 interaction studies using Schrödinger’s BioLuminate guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.